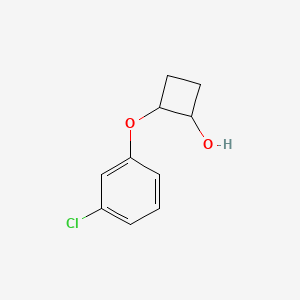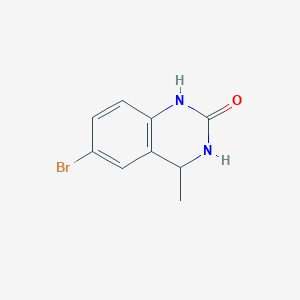![molecular formula C21H21ClN4O3 B12271237 N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)
N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxyphényle substitué par un chlore et un groupe phényle substitué par un pyrazolyle, reliés par une liaison éthanediamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique la réaction du chlorure de 5-chloro-2-méthoxybenzoyle avec la 4-(1-méthyl-1H-pyrazol-4-yl)phénylamine en présence d'une base telle que la triéthylamine. Cette réaction forme un amide intermédiaire, qui est ensuite réagi avec l'éthylènediamine pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en une amine.
Substitution : Le groupe chlore peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Réactifs comme l'hydrogène gazeux (H₂) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄).
Substitution : Nucléophiles comme l'azoture de sodium (NaN₃) ou la thiourée (NH₂CSNH₂) en conditions basiques.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut donner l'acide 5-chloro-2-méthoxybenzoïque, tandis que la substitution du groupe chlore peut donner divers dérivés substitués.
Applications de la recherche scientifique
Le N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide
- N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1H-pyrazol-4-yl)phényl]éthyl}éthanediamide
Unicité
Le N-(5-chloro-2-méthoxyphényl)-N'-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}éthanediamide est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes chlore et méthoxy, ainsi que de la fraction pyrazolyle, contribue à sa polyvalence et à son potentiel dans diverses applications .
Propriétés
Formule moléculaire |
C21H21ClN4O3 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-26-13-16(12-24-26)15-5-3-14(4-6-15)9-10-23-20(27)21(28)25-18-11-17(22)7-8-19(18)29-2/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)(H,25,28) |
Clé InChI |
UXKYKCQLPQDRAB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12271166.png)
![Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-](/img/structure/B12271170.png)
![6-Aza-bicyclo[3.1.1]heptan-3-ol](/img/structure/B12271172.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)
![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)

![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)

![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
